N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
This compound features a bis-amide (oxalamide) backbone with two distinct substituents:
- N2-substituent: A 3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl group, combining a sulfonated oxazolidine ring with a 4-bromophenyl substituent. The sulfonyl group enhances polarity, while the bromine atom contributes steric bulk and electron-withdrawing effects.
Its synthesis likely involves N-acylation and sulfonylation steps, as seen in related compounds .
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLMJMEVOKUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, a compound characterized by its complex structure, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is defined by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₅O₃S |
| Molecular Weight | 404.31 g/mol |
| CAS Number | 1021092-93-2 |
The compound features an imidazole ring, a propyl chain, and an oxazolidine moiety, contributing to its biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of the Propyl Chain : This is achieved via nucleophilic substitution where the nitrogen of the imidazole attacks a propyl halide.
- Introduction of the Oxazolidine Moiety : The oxazolidine is formed through a reaction involving sulfonamide derivatives and subsequent coupling with the imidazole derivative.
The compound exhibits its biological activity primarily through enzyme inhibition and receptor binding. It targets specific pathways involved in cellular proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Anticancer Activity
Case studies have demonstrated that compounds similar to this compound show promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 0.12 μM, indicating potent activity against these cells .
Antiviral Activity
Research indicates that compounds containing similar structures have been evaluated for antiviral properties. A study highlighted that modifications to the oxalamide structure can enhance antiviral potency against HIV by inhibiting viral entry into host cells .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Key Observations
Substituent Effects
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analog () has an electron-donating methoxy group, which may increase solubility but reduce electrophilicity . The 2-chlorophenyl substituent in introduces steric hindrance and moderate electron withdrawal, while the hydroxy-3-methoxyphenyl group in offers hydrogen-bonding capability .
Structural Confirmation
- X-ray Crystallography : The gold standard for confirming configurations (e.g., E-configuration in ’s compound). SHELX software () is widely used for refinement, likely applied to the target compound .
- Spectroscopy : NMR and elemental analysis remain standard across all compounds for verifying purity and connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
